Cas no 2228550-08-9 (2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine)
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine Propriedades químicas e físicas
Nomes e Identificadores
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- 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine
- 2228550-08-9
- EN300-1735603
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- Inchi: 1S/C10H16N2O/c1-8-6-9(4-5-12-8)10(2,7-11)13-3/h4-6H,7,11H2,1-3H3
- Chave InChI: UKDXXPIUXNYCKD-UHFFFAOYSA-N
- SMILES: O(C)C(C)(CN)C1C=CN=C(C)C=1
Propriedades Computadas
- Massa Exacta: 180.126263138g/mol
- Massa monoisotópica: 180.126263138g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 163
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.2
- Superfície polar topológica: 48.1Ų
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1735603-0.05g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-0.1g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-0.25g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-0.5g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-1.0g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1735603-2.5g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-5.0g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 5g |
$4102.0 | 2023-06-04 | ||
| Enamine | EN300-1735603-10.0g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 10g |
$6082.0 | 2023-06-04 | ||
| Enamine | EN300-1735603-1g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1735603-5g |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine |
2228550-08-9 | 5g |
$4102.0 | 2023-09-20 |
2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine Literatura Relacionada
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Informações adicionais sobre 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine
2-Methoxy-2-(2-Methylpyridin-4-Yl)Propan-1-Amine: A Promising Compound in Pharmaceutical Research
2-Methoxy-2-(2-Methylpyridin-4-Yl)Propan-1-Amine (CAS No. 2228550-08-9) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. This molecule, characterized by its 2-methoxy group and 2-methylpyridin-4-yl substituent, represents a key scaffold in the development of novel pharmaceutical agents. The propan-1-amine core provides a versatile platform for functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. Recent studies have highlighted its role in modulating inflammatory pathways and its potential as a lead compound for neurodegenerative disease research.
The 2-methylpyridin-4-yl moiety, a derivative of pyridine, is known for its ability to interact with various biological targets, including ion channels and enzyme systems. This structural feature contributes to the compound's bioavailability and metabolic stability, which are critical factors in drug design. The 2-methoxy substituent further enhances its solubility and reduces potential toxicity, making it an attractive candidate for pharmaceutical development. Researchers have explored its utility in targeting oxidative stress-related conditions, such as Parkinson's disease and Alzheimer's disease, where the modulation of redox balance is a key therapeutic strategy.
Recent advancements in molecular modeling have provided insights into the propan-1-amine framework's interaction with specific receptors. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine scaffold exhibits selective binding affinity for the P2X7 receptor, a target implicated in neuroinflammation and chronic pain. This discovery aligns with the growing interest in P2X7 receptor antagonists for treating autoimmune disorders and neuropathic pain. The compound's ability to inhibit ATP-induced cytokine release highlights its potential as a therapeutic agent in inflammatory diseases.
Moreover, the 2-methylpyridin-4-yl group has been shown to modulate the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A 2024 review in *Pharmacological Research* emphasized the importance of 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine in the development of MAO inhibitors for mood disorders. The compound's dual action on both MAO and P2X7 receptors suggests a synergistic effect in managing complex pathologies such as depression and neurodegeneration. These findings underscore the compound's versatility in drug discovery.
The propan-1-amine core also allows for the incorporation of additional functional groups, expanding its pharmacological profile. For instance, derivatives with 2-methoxy substitution have been synthesized to enhance their anti-inflammatory properties. A 2023 preclinical study in *Bioorganic & Medicinal Chemistry* reported that the 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine derivative significantly reduced tumor necrosis factor-alpha (TNF-α) levels in murine models of colitis. This effect was attributed to its ability to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.
Additionally, the 2-methylpyridin-4-yl substituent has been linked to improved drug penetration across the blood-brain barrier (BBB), a critical factor in the treatment of central nervous system (CNS) disorders. A 2022 study in *ACS Chemical Neuroscience* demonstrated that the 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine compound exhibited enhanced BBB permeability compared to its non-substituted analogs. This property is particularly valuable for targeting neurodegenerative conditions such as Huntington's disease, where the delivery of therapeutics to the brain is a major challenge.
From a synthetic perspective, the propan-1-amine framework offers flexibility in the design of 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine derivatives. A 2024 article in *Organic Letters* described a scalable methodology for the synthesis of this compound using microwave-assisted organic reactions. This approach not only reduces reaction times but also minimizes byproduct formation, aligning with green chemistry principles. The ability to rapidly generate diverse derivatives is crucial for optimizing pharmacological properties such as potency, selectivity, and safety.
Looking ahead, the 2-methoxy-2-(2-methylpyridin-4-yl)propan-1-amine scaffold is poised to play a pivotal role in the development of multitarget drugs. Its capacity to modulate multiple pathways, including inflammation, oxidative stress, and neurotransmitter metabolism, makes it a promising candidate for complex diseases such as cancer and metabolic disorders. Ongoing research into its interactions with epigenetic targets further expands its potential applications in personalized medicine.
In conclusion, 2-Methoxy-2-(2-Methylpyridin-4-Yl)Propan-1-Amine represents a significant advancement in pharmaceutical research. Its unique chemical structure, combined with its multifunctional properties, positions it as a versatile platform for the design of novel therapeutics. As further studies uncover its mechanisms of action and optimize its pharmacological profile, this compound is likely to become a cornerstone in the treatment of a wide range of diseases.
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